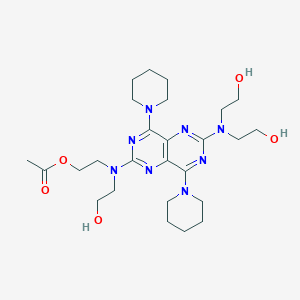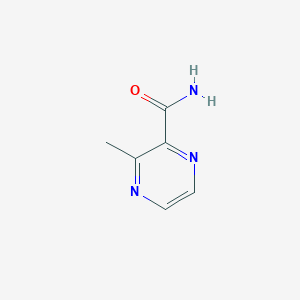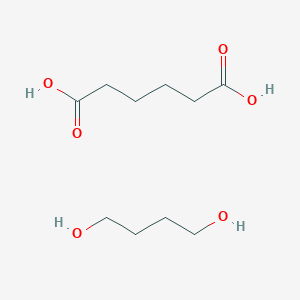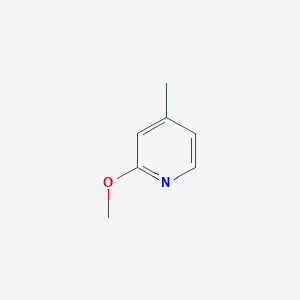
4-(Chlormethyl)-5-methyl-2-phenyl-1,3-oxazol
Übersicht
Beschreibung
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, also known as CMMPO, is an important heterocyclic compound used in a variety of scientific research applications. It is a five-membered ring system containing one oxygen and four carbon atoms, and is a versatile building block for the synthesis of a wide range of compounds. CMMPO is a useful reagent for organic synthesis and has been used in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Zytotoxische Aktivität gegen Krebszellen
Die Verbindung wurde bei der Synthese neuer Calix4aren-Derivate eingesetzt, die eine vielversprechende zytotoxische Aktivität gegen verschiedene menschliche Krebszelllinien gezeigt haben . Dazu gehören A549 (Lungenkrebs), DLD-1 (Dickdarmkrebs), HEPG2 (Leberzellkarzinom) und PC-3 (Prostatakrebs) Zellen. Die Derivate zeigen eine dosisabhängige Hemmung der Zellproliferation, was auf ein Potenzial für die Entwicklung von Krebsbehandlungen hindeutet.
Pharmazeutischer Zwischenstoff
4-(Chlormethyl)-5-methyl-2-phenyl-1,3-oxazol dient als Zwischenprodukt in der pharmazeutischen Synthese . Seine Reaktivität mit Wasser und Empfindlichkeit gegenüber Feuchtigkeit machen es zu einer wertvollen Verbindung bei der Herstellung verschiedener pharmazeutischer Wirkstoffe, insbesondere wenn Chlormethylgruppen für weitere chemische Umwandlungen erforderlich sind.
Anwendungen in der organischen Synthese
Die Derivate der Verbindung wurden für verschiedene Anwendungen in der organischen Synthese empfohlen . Dazu gehört die Herstellung von Cyclopropeniminen, die für die Synthese starker organischer Basen entscheidend sind und aufgrund milderer Reaktionsbedingungen und besserer Löslichkeitsanforderungen erhebliche Vorteile bieten.
Hypervernetzte Polymere (HCPs)
Hypervernetzte Polymere, die unter Verwendung von Friedel-Crafts-Reaktionen synthetisiert werden, enthalten oft this compound als Monomer . HCPs haben eine hohe Oberfläche und eine gute Porosität, was sie für Lösungen zur Umweltverschmutzung, Katalyse und Energiekrisenmanagement geeignet macht.
Supramolekulare Chemie
In der supramolekularen Chemie wird die Verbindung zur Modifikation von makrocyclischen Strukturen wie Calixarenen verwendet . Diese Modifikationen ermöglichen die Herstellung neuer Materialien mit möglichen Anwendungen in der Sensorik, der Wirkstoffabgabe und der Entwicklung von Chemosensoren.
Festphasenextraktion
Die einzigartige geometrische Struktur der Derivate der Verbindung macht sie für Anwendungen in der Festphasenextraktion geeignet . Dieser Prozess ist in der analytischen Chemie für die Trennung und Reinigung von Verbindungen aus einem Gemisch unerlässlich.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the replication of certain viruses . For instance, ALS-8112, a compound with a similar chloromethyl group, has been reported to inhibit the RNA polymerase of Respiratory Syncytial Virus (RSV) .
Mode of Action
This interaction could lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been shown to affect the replication pathways of certain viruses
Result of Action
Based on the actions of similar compounds, it can be hypothesized that it may inhibit the activity of certain enzymes, potentially leading to the inhibition of viral replication .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTKYTBWZTZPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430779 | |
| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-61-0 | |
| Record name | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103788-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)






![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
